molecular formula C7H11NO2S B1588348 Methyl L-2-isothiocyanato-3-methylbutyrate CAS No. 21055-41-4

Methyl L-2-isothiocyanato-3-methylbutyrate

Cat. No. B1588348
CAS RN: 21055-41-4
M. Wt: 173.24 g/mol
InChI Key: MFTMQIVHQZBFTC-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • Methyl L-2-isothiocyanato-3-methylbutyrate is a chemical compound with the formula C<sub>7</sub>H<sub>11</sub>NO<sub>2</sub>S .

  • It is an isothiocyanate ester and belongs to the class of organic compounds known as isothiocyanates .

  • The compound has a molecular weight of 173.233 g/mol .

  • Its IUPAC Standard InChI is InChI=1S/C7H11NO2S/c1-5(2)6(8-4-11)7(9)10-3/h5-6H,1-3H3 .

  • The IUPAC Standard InChIKey is MFTMQIVHQZBFTC-UHFFFAOYSA-N .

  • CAS Registry Number: 114877-91-7 .





  • Molecular Structure Analysis



    • Methyl L-2-isothiocyanato-3-methylbutyrate contains 21 bonds :

      • 10 non-H bonds

      • 3 multiple bonds

      • 4 rotatable bonds

      • 3 double bonds

      • 1 isothiocyanate (aliphatic)

      • 1 ester (aliphatic) .







  • Chemical Reactions Analysis



    • Information on specific chemical reactions involving this compound is not readily available in the literature.





  • Physical And Chemical Properties Analysis



    • Unfortunately, detailed physical and chemical properties data for this compound are not readily accessible.




  • Scientific Research Applications

    Isotopic Labeling in Proteins

    Research has demonstrated the utility of specific isotopic labeling of methyl groups in proteins to enhance the applicability of solution NMR spectroscopy for structural characterizations of complex proteins. This approach, utilizing enzymatic synthesis of precursors like isoleucine, allows for the detection of long-range interactions in large protein structures, significantly advancing the field of protein chemistry and structural biology (Kerfah et al., 2015).

    Biocatalysis for Chemical Synthesis

    Innovative biocatalytic methods have been developed to produce valuable chemicals from substrates like L-leucine. By expressing specific enzymes in Escherichia coli, researchers have achieved high-efficiency production of compounds such as 3-Hydroxy-3-methylbutyrate (HMB), overcoming limitations of traditional chemical synthesis and fermentation methods. This represents a significant step forward in the sustainable production of chemicals used in food and pharmaceutical industries (Gao & Li, 2021).

    Thermal Processing Effects

    Studies on cocoa and model systems have revealed new insights into the formation of amines and aldehydes through the Strecker reaction during thermal processing. This research provides a deeper understanding of flavor and aroma compound formation in foods, highlighting the impact of thermal processing on food chemistry and quality (Granvogl, Bugan, & Schieberle, 2006).

    Soilborne Pest and Disease Management

    The application of biofumigation techniques, utilizing Brassica green manures to release isothiocyanates similar to the synthetic fumigant metam sodium, has been explored as an alternative for methyl bromide in managing soilborne pests and diseases. This approach has shown potential in certain production systems, offering a more sustainable and environmentally friendly pest management strategy (Matthiessen & Kirkegaard, 2006).

    Safety And Hazards



    • Methyl L-2-isothiocyanato-3-methylbutyrate is primarily used for research purposes and is not intended for medicinal or household use.

    • Specific safety information is not available in the literature.




  • Future Directions



    • Future research should focus on elucidating the compound’s biological activity, potential applications, and safety profile.




    Please note that the information provided here is based on available data, and further investigation may be necessary to fully understand the compound’s properties and potential applications. 🌟


    properties

    IUPAC Name

    methyl (2S)-2-isothiocyanato-3-methylbutanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H11NO2S/c1-5(2)6(8-4-11)7(9)10-3/h5-6H,1-3H3/t6-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MFTMQIVHQZBFTC-LURJTMIESA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C(C(=O)OC)N=C=S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)[C@@H](C(=O)OC)N=C=S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H11NO2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40426866
    Record name Methyl N-(sulfanylidenemethylidene)-L-valinate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40426866
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    173.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl L-2-isothiocyanato-3-methylbutyrate

    CAS RN

    21055-41-4
    Record name Methyl N-(sulfanylidenemethylidene)-L-valinate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40426866
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 21055-41-4
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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